molecular formula C20H24N4O2 B5377576 1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,4'-piperidine]-2-one

1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,4'-piperidine]-2-one

Cat. No.: B5377576
M. Wt: 352.4 g/mol
InChI Key: QKWSSLBSDVOTIA-UHFFFAOYSA-N
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Description

1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,4’-piperidine]-2-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,4’-piperidine]-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling under specific conditions. For instance, the pyrazole intermediate can be synthesized via cyclocondensation reactions involving α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . The indole intermediate can be prepared through electrophilic substitution reactions . The final spirocyclic structure is achieved through a cyclization reaction, often catalyzed by specific reagents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, green chemistry principles, such as the use of metal-free catalysts like vitamin B1, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,4’-piperidine]-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,4’-piperidine]-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit key enzymes involved in cancer cell proliferation or viral replication . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,4’-piperidine]-2-one is unique due to its combination of pyrazole, indole, and spirocyclic features. This structural complexity contributes to its diverse reactivity and potential biological activities, distinguishing it from simpler analogues .

Properties

IUPAC Name

1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-13-15(14(2)23-22-13)7-8-18(25)24-11-9-20(10-12-24)16-5-3-4-6-17(16)21-19(20)26/h3-6H,7-12H2,1-2H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWSSLBSDVOTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC3(CC2)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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